molecular formula C21H14O2 B14456138 6-Methoxybenzo(a)pyren-1-ol CAS No. 74192-57-7

6-Methoxybenzo(a)pyren-1-ol

Katalognummer: B14456138
CAS-Nummer: 74192-57-7
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: PDXXUTPLRGAPEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxybenzo(a)pyren-1-ol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a methoxy group (-OCH3) at the 6th position and a hydroxyl group (-OH) at the 1st position on the benzo(a)pyrene structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo(a)pyren-1-ol typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method involves the initial formation of benzo(a)pyrene, followed by selective functionalization to introduce the methoxy and hydroxyl groups. For instance, the synthesis may start with phenanthrene-9-carbaldehyde, which undergoes a series of reactions including Knoevenagel condensation, catalytic reduction, cyclization, and dehydrogenation .

Industrial Production Methods: Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxybenzo(a)pyren-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) under basic conditions.

Major Products: The major products depend on the specific reaction conditions but can include various oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

6-Methoxybenzo(a)pyren-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methoxybenzo(a)pyren-1-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenic effects. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    Benzo(a)pyrene: The parent compound, lacking the methoxy and hydroxyl groups.

    6-Hydroxybenzo(a)pyrene: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.

    1-Methoxybenzo(a)pyrene: Similar structure but with a methoxy group at the 1st position instead of the hydroxyl group.

Uniqueness: 6-Methoxybenzo(a)pyren-1-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which influence its reactivity and interactions with other molecules. This distinct arrangement can lead to different biological and chemical properties compared to its analogs .

Eigenschaften

CAS-Nummer

74192-57-7

Molekularformel

C21H14O2

Molekulargewicht

298.3 g/mol

IUPAC-Name

6-methoxybenzo[a]pyren-1-ol

InChI

InChI=1S/C21H14O2/c1-23-21-15-5-3-2-4-13(15)14-9-10-16-18(22)11-7-12-6-8-17(21)20(14)19(12)16/h2-11,22H,1H3

InChI-Schlüssel

PDXXUTPLRGAPEL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C5=CC=CC=C51

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.